molecular formula C18H12F2N4O B5306902 2-({[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}amino)nicotinonitrile

2-({[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}amino)nicotinonitrile

Cat. No. B5306902
M. Wt: 338.3 g/mol
InChI Key: XMTSAXVOAPUHBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}amino)nicotinonitrile, also known as DPM-1001, is a chemical compound that has been extensively studied for its potential therapeutic properties. DPM-1001 belongs to the class of nicotinonitrile compounds, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. In

Mechanism of Action

The mechanism of action of 2-({[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}amino)nicotinonitrile is not fully understood. However, studies have shown that this compound may exert its effects by modulating the activity of several signaling pathways, including the nuclear factor kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells, induce apoptosis in cancer cells, and reduce the production of pro-inflammatory cytokines. In animal models, this compound has been shown to inhibit the growth of tumors and reduce inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-({[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}amino)nicotinonitrile in lab experiments is its relatively low toxicity. Studies have shown that this compound has a high therapeutic index, which means that it can be used at high doses without causing significant toxicity. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 2-({[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}amino)nicotinonitrile. One area of interest is the development of more efficient synthesis methods for this compound. Another area of interest is the exploration of the potential therapeutic applications of this compound in a wider range of diseases, including neurodegenerative diseases and autoimmune disorders. Additionally, more research is needed to fully understand the mechanism of action of this compound and to identify potential drug targets for future therapeutic development.

Synthesis Methods

The synthesis of 2-({[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}amino)nicotinonitrile has been described in several studies. One of the most commonly used methods involves the reaction of 2-(2,4-difluorophenoxy)pyridine-3-carbaldehyde with methylamine and potassium cyanide in the presence of a palladium catalyst. The resulting product is then subjected to a series of purification steps to obtain pure this compound.

Scientific Research Applications

2-({[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}amino)nicotinonitrile has been studied extensively for its potential therapeutic properties. In vitro studies have shown that this compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This compound has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting the growth of tumors in animal models.

properties

IUPAC Name

2-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methylamino]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F2N4O/c19-14-5-6-16(15(20)9-14)25-18-13(4-2-8-23-18)11-24-17-12(10-21)3-1-7-22-17/h1-9H,11H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMTSAXVOAPUHBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC2=C(C=C(C=C2)F)F)CNC3=C(C=CC=N3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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